Clk-IN-T3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clk-IN-T3 is a highly potent, selective, and stable inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK3. The compound has shown significant anti-cancer activity and is widely used in scientific research to study the biological roles and therapeutic potential of CLKs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Clk-IN-T3 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control to ensure consistency and efficacy .

化学反应分析

Types of Reactions

Clk-IN-T3 primarily undergoes substitution reactions, where specific functional groups are replaced to modify its activity and selectivity. It can also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with enhanced selectivity or potency, while oxidation reactions can lead to the formation of oxidized metabolites .

科学研究应用

Cancer Research

Clk-IN-T3 has been extensively studied for its antitumor effects in various cancer types:

- Colorectal Cancer : In vitro studies using HCT116 colorectal cancer cells demonstrated that this compound induces dose-dependent alternative splicing changes, impacting critical genes involved in cancer progression .

- Multiple Myeloma : this compound has shown significant antitumor activity against multiple myeloma, both in vitro and in vivo. Cell viability assays indicated that treatment with this compound leads to reduced cell proliferation and increased apoptosis in myeloma cells .

Molecular Biology

This compound plays a crucial role in understanding the mechanisms of pre-mRNA splicing:

- Alternative Splicing Regulation : The compound's ability to inhibit CLK proteins has elucidated their role in regulating alternative splicing events. Studies have shown that this compound treatment alters the splicing patterns of several genes associated with cellular processes such as cell cycle regulation and chromatin modification .

- Transcriptome Analysis : RNA sequencing analyses have revealed that this compound affects the expression levels of genes involved in critical biological processes, including gene expression and nuclear mRNA splicing .

Data Tables

| Application Area | Effect of this compound | IC50 Values (nM) |

|---|---|---|

| Colorectal Cancer | Induces alternative splicing | CLK1: 0.67 |

| CLK2: 15 | ||

| CLK3: 110 | ||

| Multiple Myeloma | Reduces cell viability; induces apoptosis | Not specified |

| Molecular Biology | Alters splicing patterns of key regulatory genes | Not applicable |

Case Study 1: Colorectal Cancer

In a study examining the effects of this compound on HCT116 cells, researchers found that treatment led to significant changes in exon recognition patterns. The study reported that over 55% of alternative splicing events induced by this compound overlapped with those observed under CLK knockdown conditions, indicating its potent regulatory role .

Case Study 2: Multiple Myeloma

Research conducted on multiple myeloma cells demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The findings suggest that targeting CLK pathways may offer a novel therapeutic strategy for treating multiple myeloma .

作用机制

Clk-IN-T3 exerts its effects by inhibiting the activity of CDC-like kinases. It binds to the ATP-binding site of the kinases, preventing the transfer of the phosphate group to the substrate proteins. This inhibition disrupts the phosphorylation of serine/arginine-rich proteins, which are crucial for RNA splicing and other cellular processes. The compound’s selectivity for CLK1, CLK2, and CLK3 is attributed to its unique chemical structure, which allows it to fit precisely into the ATP-binding pocket of these kinases .

相似化合物的比较

Clk-IN-T3 is unique in its high potency and selectivity for CLK1, CLK2, and CLK3. Similar compounds include:

SM08502: Another potent CLK inhibitor with a broader range of activity.

SGC-CLK-1: A selective inhibitor used as a chemical probe in research.

MU1210: A CLK inhibitor with a different chemical structure but similar biological activity .

This compound stands out due to its stability and high selectivity, making it a valuable tool in both basic and applied research.

生物活性

Clk-IN-T3, a selective inhibitor of CDC-like kinases (CLKs), has garnered attention for its significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, potency, and effects on cellular processes.

Overview of CLK Family and this compound

CLKs are a family of serine/threonine kinases that play crucial roles in pre-mRNA splicing and gene regulation. This compound specifically targets CLK1, CLK2, and CLK3 with high selectivity and potency. The compound exhibits IC50 values of 0.67 nM for CLK1, 15 nM for CLK2, and 110 nM for CLK3, indicating its strong inhibitory effects on these kinases .

| CLK Isoform | IC50 Value (nM) | Biological Role |

|---|---|---|

| CLK1 | 0.67 | Regulates splicing and cell cycle |

| CLK2 | 15 | Involved in energy metabolism and splicing |

| CLK3 | 110 | Associated with fertilization and splicing |

This compound functions primarily by inhibiting the phosphorylation activities of CLKs, which are essential for the splicing of pre-mRNA. By blocking these kinases, this compound alters the splicing patterns of various genes involved in apoptosis and cell cycle regulation. Notably, it has been shown to decrease levels of anti-apoptotic proteins such as cIAP1, cIAP2, and Mcl-1 in cancer cells . This modulation leads to increased sensitivity to apoptosis-inducing agents.

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on two different cancer cell lines: A2780 (ovarian cancer) and HCT116 (colorectal cancer). Treatment with this compound resulted in:

- Decreased Anti-Apoptotic Proteins : A significant reduction in cIAP1, cIAP2, XIAP, and Mcl-1 was observed after exposure to this compound.

- Altered Splicing Patterns : The compound induced a shift from anti-apoptotic isoforms (Mcl-1L) to pro-apoptotic isoforms (Mcl-1S), enhancing apoptotic signaling pathways .

Case Study 2: Long-Term Cytotoxicity Assay

In a long-term cytotoxicity assay comparing this compound with another CLK inhibitor (KH-CB19), this compound demonstrated superior potency and selectivity. Notably:

- Cell Viability : Short-term exposure did not induce significant cytotoxicity; however, prolonged exposure led to mild cell cycle arrest at the G2/M boundary.

- Selectivity Assessment : The selectivity over other kinases in the CMGC family was confirmed, with this compound showing significantly weaker inhibition against DYRK1A and DYRK1B .

Off-Target Effects

While this compound is primarily selective for CLKs, potential off-target effects were evaluated. The compound exhibited minimal inhibition against other dual specificity kinases, maintaining its profile as a selective inhibitor . This selectivity is crucial for minimizing side effects in therapeutic applications.

属性

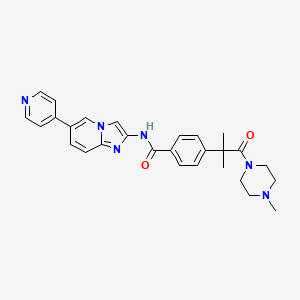

IUPAC Name |

4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFFSHLHNYVSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the downstream effects of Clk-IN-T3 treatment on cancer cells?

A: this compound, a CDC-like kinase (CLK) inhibitor, demonstrates promising anti-tumor activity. Research indicates that this compound induces apoptosis in A2780 cancer cells and causes G2/M cell cycle arrest in HCT116 cancer cells []. This effect is attributed to this compound's ability to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1, after a short exposure period []. Additionally, this compound influences the splicing of the anti-apoptotic MCL1L and CFLAR isoforms in both A2780 and HCT116 cells []. Notably, the study found that this compound does not significantly impact the expression or splicing of other Bcl-2 family members like Bcl-xL and Bcl-2 [].

Q2: How does this compound interact with Bcl-xL/Bcl-2 inhibitors in cancer treatment?

A: The research highlights a significant synergistic effect when this compound is combined with Bcl-xL/Bcl-2 inhibitors []. While this compound effectively targets specific anti-apoptotic proteins, it does not significantly affect Bcl-xL and Bcl-2 []. By combining this compound with Bcl-xL/Bcl-2 inhibitors, researchers observed a synergistic increase in apoptosis in the tested cancer cell lines []. This suggests that this compound can sensitize cancer cells to Bcl-xL/Bcl-2 inhibitors, potentially enhancing their therapeutic efficacy. This finding opens up promising avenues for developing novel combination therapies for cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。